molecular formula C13H15NO3 B12672269 Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate CAS No. 84604-40-0

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate

Cat. No.: B12672269
CAS No.: 84604-40-0
M. Wt: 233.26 g/mol
InChI Key: XTTVYPWUDNSTFW-RUDMXATFSA-N
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Description

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound, in particular, is characterized by its unique structure, which includes a benzoate group and an amino group attached to a butenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process may also involve the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications include its use as a precursor for drug development.

    Industry: It may be used in the production of fragrances, flavors, or other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure.

    Ethyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate: A closely related compound with an ethyl group instead of a methyl group.

Uniqueness

Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

84604-40-0

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-[[(E)-2-methylbut-2-enoyl]amino]benzoate

InChI

InChI=1S/C13H15NO3/c1-4-9(2)12(15)14-11-8-6-5-7-10(11)13(16)17-3/h4-8H,1-3H3,(H,14,15)/b9-4+

InChI Key

XTTVYPWUDNSTFW-RUDMXATFSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC=C(C)C(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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